Dinaciclib

Catalog No.
S548320
CAS No.
779353-01-4
M.F
C21H28N6O2
M. Wt
396.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dinaciclib

CAS Number

779353-01-4

Product Name

Dinaciclib

IUPAC Name

2-[(2S)-1-[3-ethyl-7-[(1-oxidopyridin-1-ium-3-yl)methylamino]pyrazolo[1,5-a]pyrimidin-5-yl]piperidin-2-yl]ethanol

Molecular Formula

C21H28N6O2

Molecular Weight

396.5 g/mol

InChI

InChI=1S/C21H28N6O2/c1-2-17-14-23-27-19(22-13-16-6-5-9-25(29)15-16)12-20(24-21(17)27)26-10-4-3-7-18(26)8-11-28/h5-6,9,12,14-15,18,22,28H,2-4,7-8,10-11,13H2,1H3/t18-/m0/s1

InChI Key

PIMQWRZWLQKKBJ-SFHVURJKSA-N

SMILES

CCC1=C2N=C(C=C(N2N=C1)NCC3=C[N+](=CC=C3)[O-])N4CCCCC4CCO

Solubility

Soluble in DMSO, not in water

Synonyms

SCH 727965; SCH727965; SCH-727965; PS095760; PS 095760; PS-095760; Dinaciclib.

Canonical SMILES

CCC1=C2N=C(C=C(N2N=C1)NCC3=C[N+](=CC=C3)[O-])N4CCCCC4CCO

Isomeric SMILES

CCC1=C2N=C(C=C(N2N=C1)NCC3=C[N+](=CC=C3)[O-])N4CCCC[C@H]4CCO

Description

The exact mass of the compound Dinaciclib is 396.22737 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human drugs -> Rare disease (orphan). However, this does not mean our product can be used or applied in the same or a similar way.

Dinaciclib is a small molecule inhibitor that targets cyclin-dependent kinases (CDKs) []. CDKs are a family of enzymes that play a crucial role in cell cycle progression. By inhibiting CDKs, dinaciclib can halt the uncontrolled cell division characteristic of cancer cells. This makes it a promising candidate for cancer therapy.

Preclinical Studies

Dinaciclib has been studied in various preclinical models, including cell lines and animal xenografts. These studies have shown that dinaciclib can effectively inhibit the growth of a variety of cancer cells, including those from breast, lung, and ovarian cancers [, ].

Dinaciclib is a potent and selective inhibitor of cyclin-dependent kinases (CDKs), specifically targeting CDK1, CDK2, CDK5, and CDK9. Its chemical formula is C21H28N6O2, with a molecular weight of approximately 396.495 g/mol . Initially developed as a therapeutic agent for various malignancies, Dinaciclib has shown promise in preclinical and clinical studies for its ability to inhibit tumor growth by disrupting cell cycle progression and inducing apoptosis in cancer cells .

Dinaciclib acts as a potent inhibitor of multiple CDKs, including CDK1, CDK2, CDK5, and CDK9 [, ]. These enzymes play a critical role in regulating cell cycle progression by phosphorylating key proteins. By inhibiting CDKs, dinaciclib disrupts cell cycle progression and triggers apoptosis (programmed cell death) in cancer cells [].

Studies suggest that dinaciclib may also exhibit anti-tumor effects through additional mechanisms, such as:

  • Suppressing the expression of proteins involved in cell proliferation and survival [].
  • Disrupting DNA replication [].
  • Bone marrow suppression leading to low blood cell counts [].
  • Fatigue [].
  • Nausea and vomiting [].
  • Diarrhea [].

Dinaciclib acts primarily through the inhibition of cyclin-dependent kinases, which are critical for cell cycle regulation. The mechanism involves binding to the ATP-binding site of these kinases, effectively blocking their activity. This inhibition leads to:

  • Cell Cycle Arrest: Dinaciclib induces G2/M phase arrest by inhibiting CDK1 and CDK2 .
  • Apoptosis Induction: The compound promotes apoptosis through pathways involving the downregulation of anti-apoptotic proteins and modulation of pro-apoptotic signals .

Dinaciclib exhibits significant biological activity against various cancer types, including but not limited to:

  • Lymphomas: In studies involving Raji lymphoma cells, Dinaciclib was shown to induce cell cycle arrest and apoptosis in a dose-dependent manner .
  • Solid Tumors: Clinical trials have investigated its efficacy in treating solid tumors, including breast and lung cancers .
  • Pharmacodynamics: The drug has demonstrated rapid distribution in plasma with a short half-life, necessitating careful dosing in clinical settings .

The synthesis of Dinaciclib involves several key steps:

  • Starting Materials: The synthesis begins with 3-aminopyrazole and diethylmalonate under basic conditions.
  • Chlorination: The product undergoes chlorination to introduce reactive sites for further modification.
  • Boc Protection: Intermediate compounds are protected using Boc (tert-butyloxycarbonyl) groups to facilitate subsequent reactions.
  • Final Modifications: Further bromination and oxidation steps are employed to yield the final compound .

The detailed synthetic pathway allows for variations that can enhance potency and selectivity against specific CDKs.

Dinaciclib is primarily being explored for its applications in oncology:

  • Cancer Treatment: It is under investigation for treating relapsed/refractory multiple myeloma, chronic lymphocytic leukemia, and diffuse large B-cell lymphoma .
  • Combination Therapies: Ongoing research is examining its use in combination with other therapeutic agents to enhance efficacy and overcome resistance mechanisms in cancer cells .

Several compounds share structural similarities or biological targets with Dinaciclib. Here’s a comparison highlighting its uniqueness:

Compound NameTarget KinasesUnique Features
PalbociclibCDK4, CDK6Selective for CDK4/6; used primarily in breast cancer treatment.
RibociclibCDK4, CDK6Similar mechanism but with different pharmacokinetics; also used in breast cancer.
AbemaciclibCDK4, CDK6Broader activity against various cancers; oral administration available.
FlavopiridolMultiple CDKsFirst-generation pan-CDK inhibitor; broader range but less selective than Dinaciclib.

Dinaciclib is distinguished by its potent inhibition across multiple cyclin-dependent kinases, particularly its effectiveness against both G1/S and G2/M transitions in the cell cycle, making it a versatile candidate for cancer therapies.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

1.9

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

396.22737416 g/mol

Monoisotopic Mass

396.22737416 g/mol

Heavy Atom Count

29

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

4V8ECV0NBQ

Wikipedia

Dinaciclib

Use Classification

Human drugs -> Rare disease (orphan)

Dates

Modify: 2023-08-15
1: Nemunaitis JJ, Small KA, Kirschmeier P, Zhang D, Zhu Y, Jou YM, Statkevich P, Yao SL, Bannerji R. A first-in-human, phase 1, dose-escalation study of dinaciclib, a novel cyclin-dependent kinase inhibitor, administered weekly in subjects with advanced malignancies. J Transl Med. 2013 Oct 16;11(1):259. [Epub ahead of print] PubMed PMID: 24131779; PubMed Central PMCID: PMC3853718.
2: Martin MP, Olesen SH, Georg GI, Schönbrunn E. Cyclin-dependent kinase inhibitor dinaciclib interacts with the acetyl-lysine recognition site of bromodomains. ACS Chem Biol. 2013 Nov 15;8(11):2360-5. doi: 10.1021/cb4003283. Epub 2013 Sep 10. PubMed PMID: 24007471; PubMed Central PMCID: PMC3846258.
3: Gojo I, Sadowska M, Walker A, Feldman EJ, Iyer SP, Baer MR, Sausville EA, Lapidus RG, Zhang D, Zhu Y, Jou YM, Poon J, Small K, Bannerji R. Clinical and laboratory studies of the novel cyclin-dependent kinase inhibitor dinaciclib (SCH 727965) in acute leukemias. Cancer Chemother Pharmacol. 2013 Oct;72(4):897-908. doi: 10.1007/s00280-013-2249-z. Epub 2013 Aug 15. PubMed PMID: 23949430; PubMed Central PMCID: PMC3784060.
4: Desai BM, Villanueva J, Nguyen TT, Lioni M, Xiao M, Kong J, Krepler C, Vultur A, Flaherty KT, Nathanson KL, Smalley KS, Herlyn M. The anti-melanoma activity of dinaciclib, a cyclin-dependent kinase inhibitor, is dependent on p53 signaling. PLoS One. 2013;8(3):e59588. doi: 10.1371/journal.pone.0059588. Epub 2013 Mar 18. PubMed PMID: 23527225; PubMed Central PMCID: PMC3601112.
5: Zhang D, Mita M, Shapiro GI, Poon J, Small K, Tzontcheva A, Kantesaria B, Zhu Y, Bannerji R, Statkevich P. Effect of aprepitant on the pharmacokinetics of the cyclin-dependent kinase inhibitor dinaciclib in patients with advanced malignancies. Cancer Chemother Pharmacol. 2012 Dec;70(6):891-8. doi: 10.1007/s00280-012-1967-y. Epub 2012 Oct 9. PubMed PMID: 23053255.
6: Johnson AJ, Yeh YY, Smith LL, Wagner AJ, Hessler J, Gupta S, Flynn J, Jones J, Zhang X, Bannerji R, Grever MR, Byrd JC. The novel cyclin-dependent kinase inhibitor dinaciclib (SCH727965) promotes apoptosis and abrogates microenvironmental cytokine protection in chronic lymphocytic leukemia cells. Leukemia. 2012 Dec;26(12):2554-7. doi: 10.1038/leu.2012.144. Epub 2012 May 30. PubMed PMID: 22791353; PubMed Central PMCID: PMC3645353.
7: Gorlick R, Kolb EA, Houghton PJ, Morton CL, Neale G, Keir ST, Carol H, Lock R, Phelps D, Kang MH, Reynolds CP, Maris JM, Billups C, Smith MA. Initial testing (stage 1) of the cyclin dependent kinase inhibitor SCH 727965 (dinaciclib) by the pediatric preclinical testing program. Pediatr Blood Cancer. 2012 Dec 15;59(7):1266-74. doi: 10.1002/pbc.24073. Epub 2012 Feb 7. PubMed PMID: 22315240; PubMed Central PMCID: PMC3349821.
8: Feldmann G, Mishra A, Bisht S, Karikari C, Garrido-Laguna I, Rasheed Z, Ottenhof NA, Dadon T, Alvarez H, Fendrich V, Rajeshkumar NV, Matsui W, Brossart P, Hidalgo M, Bannerji R, Maitra A, Nelkin BD. Cyclin-dependent kinase inhibitor Dinaciclib (SCH727965) inhibits pancreatic cancer growth and progression in murine xenograft models. Cancer Biol Ther. 2011 Oct 1;12(7):598-609. Epub 2011 Oct 1. PubMed PMID: 21768779; PubMed Central PMCID: PMC3218385.
9: Parry D, Guzi T, Shanahan F, Davis N, Prabhavalkar D, Wiswell D, Seghezzi W, Paruch K, Dwyer MP, Doll R, Nomeir A, Windsor W, Fischmann T, Wang Y, Oft M, Chen T, Kirschmeier P, Lees EM. Dinaciclib (SCH 727965), a novel and potent cyclin-dependent kinase inhibitor. Mol Cancer Ther. 2010 Aug;9(8):2344-53. doi: 10.1158/1535-7163.MCT-10-0324. Epub 2010 Jul 27. PubMed PMID: 20663931.

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